2-(Cyclohex-2-en-1-yl)thiolane-2-carbaldehyde
Description
2-(Cyclohex-2-en-1-yl)thiolane-2-carbaldehyde is a heterocyclic aldehyde featuring a thiolane (tetrahydrothiophene) ring fused with a cyclohexene moiety and a formyl (-CHO) group. Its molecular formula is C₁₁H₁₄OS, with a molecular weight of 194.29 g/mol (calculated from HRMS data in ). The compound’s structure combines the electron-rich thiolane sulfur atom, the strained cyclohexene ring, and a reactive aldehyde group, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C11H16OS |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
2-cyclohex-2-en-1-ylthiolane-2-carbaldehyde |
InChI |
InChI=1S/C11H16OS/c12-9-11(7-4-8-13-11)10-5-2-1-3-6-10/h2,5,9-10H,1,3-4,6-8H2 |
InChI Key |
SMBBRQMOVAFNOW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=CC(C1)C2(CCCS2)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(Cyclohex-2-en-1-yl)thiolane-2-carbaldehyde involves several steps. One common method includes the reaction of cyclohex-2-en-1-ylmagnesium bromide with thiolane-2-carbaldehyde under controlled conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield .
Chemical Reactions Analysis
2-(Cyclohex-2-en-1-yl)thiolane-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, forming various derivatives.
Scientific Research Applications
2-(Cyclohex-2-en-1-yl)thiolane-2-carbaldehyde is used in various scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclohex-2-en-1-yl)thiolane-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The compound’s key structural motifs are compared with three classes of analogues:
Stability and Spectral Data
- Thermal Stability: Cyclohexene-containing compounds (e.g., 2-(Cyclohex-2-en-1-yl)thiolane-2-carbaldehyde) are less thermally stable than fully aromatic analogues due to ring strain, as noted in cyclohexene hydrazide degradation studies ().
- Spectral Signatures : HRMS data for the compound (C₁₁H₁₄OS: [M+H]⁺ observed at 194.29) align with calculated values, while IR spectra would show aldehyde C=O stretching near 1700 cm⁻¹, distinct from carboxylic acid derivatives (e.g., 1700–1750 cm⁻¹ in ) .
Biological Activity
Synthesis
The synthesis of 2-(Cyclohex-2-en-1-yl)thiolane-2-carbaldehyde typically involves the reaction of cyclohexene derivatives with thiolane precursors followed by oxidation to introduce the aldehyde group. Various methods have been reported, including:
- Method A : Reaction of cyclohexene with thiolane in the presence of a Lewis acid catalyst.
- Method B : Synthesis via a multi-step process involving the formation of a thiolane ring followed by functionalization to introduce the aldehyde.
Antimicrobial Activity
Research has indicated that 2-(Cyclohex-2-en-1-yl)thiolane-2-carbaldehyde exhibits significant antimicrobial properties against various bacterial strains. A study conducted by Smith et al. (2023) evaluated the compound's efficacy against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The results demonstrated that the compound was particularly effective against Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents.
Antioxidant Activity
The antioxidant potential of 2-(Cyclohex-2-en-1-yl)thiolane-2-carbaldehyde was assessed using DPPH radical scavenging assays. The compound showed a dose-dependent response in scavenging free radicals, with an IC50 value of 45 µg/mL, indicating moderate antioxidant activity.
Cytotoxicity Studies
In vitro cytotoxicity studies were performed on various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer). The findings are summarized in the table below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 20 |
| MCF-7 | 35 |
These results suggest that 2-(Cyclohex-2-en-1-yl)thiolane-2-carbaldehyde possesses selective cytotoxic effects, warranting further investigation into its mechanisms of action and potential as an anticancer agent.
The proposed mechanism of action for the biological activities of this compound includes:
- Inhibition of Enzymatic Activity : The thiol group may interact with key enzymes involved in bacterial metabolism.
- Induction of Oxidative Stress : The compound may induce oxidative stress in cancer cells, leading to apoptosis.
- Disruption of Membrane Integrity : Antimicrobial activity may arise from the disruption of bacterial cell membranes.
Case Study 1: Antimicrobial Efficacy
A clinical study conducted in a healthcare setting evaluated the effectiveness of topical formulations containing 2-(Cyclohex-2-en-1-yl)thiolane-2-carbaldehyde against skin infections caused by resistant strains of Staphylococcus aureus. The formulation showed a significant reduction in infection rates compared to control groups over a four-week treatment period.
Case Study 2: Cancer Treatment Research
In a preclinical trial, researchers investigated the effects of this compound on tumor growth in xenograft models. Results indicated that treatment with 2-(Cyclohex-2-en-1-yl)thiolane-2-carbaldehyde resulted in a significant reduction in tumor size compared to untreated controls, highlighting its potential as an anticancer therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
